
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound characterized by its complex structure featuring multiple thiophene and pyrazole rings. Thiophenes are sulfur-containing heterocycles, known for their stability and aromatic nature, while pyrazoles are five-membered rings containing two nitrogen atoms. The combination of these functionalities lends the compound unique chemical properties, making it a subject of interest in various research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials and Reagents: The synthesis typically starts with thiophene-2-carboxylic acid, 3-(thiophen-2-yl)-1H-pyrazole, and 2-bromoethylamine.
Step-by-Step Synthesis:
Step 1: Thiophene-2-carboxylic acid is converted to its acid chloride derivative using thionyl chloride in an inert atmosphere.
Step 2: The acid chloride is then reacted with 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine in the presence of a base such as triethylamine, to form this compound.
Step 3: The intermediate is purified using column chromatography.
Industrial Production Methods: Industrial production might involve scaling up the above reactions with optimizations such as continuous flow reactors to enhance yield and efficiency. Specific catalysts and reagents tailored for mass production would be used to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the thiophene rings are converted to sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group to the corresponding amine using reagents like lithium aluminium hydride.
Substitution: The pyrazole ring allows for various substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenation using N-bromosuccinimide or electrophilic aromatic substitution using acetyl chloride in the presence of aluminum chloride.
Major Products:
Oxidation: Formation of thiophene sulfoxide or sulfone derivatives.
Reduction: Conversion to primary amine derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Applications De Recherche Scientifique
N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has garnered attention in various scientific fields:
Chemistry: Its unique structure and reactivity make it a valuable intermediate in organic synthesis for constructing complex molecules. Biology: Potential as a ligand in biochemical studies due to the presence of nitrogen and sulfur, offering binding sites for metal ions or enzymes. Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities. Industry: Used in the development of materials such as organic semiconductors or corrosion inhibitors.
Mécanisme D'action
The compound's mechanism of action in biological systems involves interaction with molecular targets such as enzymes or receptors. The presence of heteroatoms (nitrogen and sulfur) allows for hydrogen bonding and coordination with metal ions, impacting biochemical pathways. Its ability to traverse biological membranes due to its aromatic nature adds to its functional versatility.
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxamide: Simpler structure, used as a basic building block in organic synthesis.
1H-pyrazol-1-yl derivatives: Shares the pyrazole ring, but with different substituents leading to varied reactivity and applications.
N-(2-(1H-pyrazol-1-yl)ethyl)amide derivatives: Analogous compounds with variations in the aromatic systems or the amide linkage.
Uniqueness:
The dual thiophene-pyrazole framework of N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide confers a distinct set of reactivities and binding properties, making it more versatile compared to simpler thiophene or pyrazole derivatives.
The specific arrangement of thiophene and pyrazole units offers enhanced stability and potential for diverse chemical modifications, making it a unique tool in both research and industrial applications.
Let me know if there's anything more specific you'd like to know about this intriguing compound!
Propriétés
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-14(11-4-9-19-10-11)15-5-7-17-6-3-12(16-17)13-2-1-8-20-13/h1-4,6,8-10H,5,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWACWAFJUPXIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
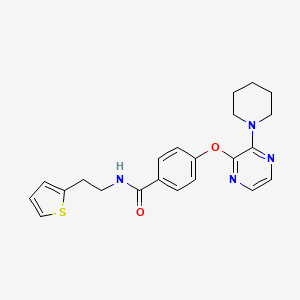
![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)
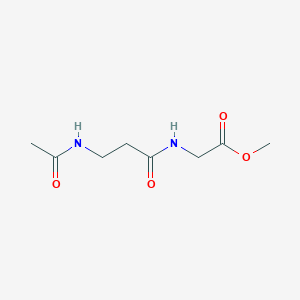
![4-methoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2854130.png)
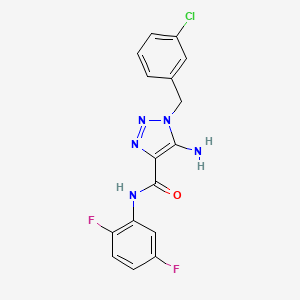
![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)
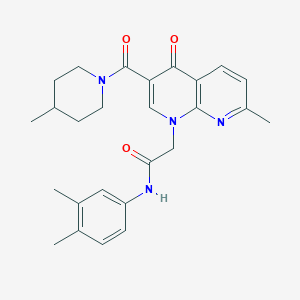
![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854136.png)
![Methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)
![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2854140.png)
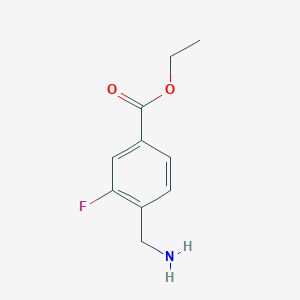
![4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2854144.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2854145.png)
